

# Molecular structure and formula of Barium dichromate

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## Compound of Interest

Compound Name: *Barium dichromate*

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An In-depth Technical Guide to the Molecular Structure and Formula of **Barium Dichromate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and synthesis of **barium dichromate**. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

## Molecular Structure and Formula

**Barium dichromate** is an inorganic compound with the chemical formula  $\text{BaCr}_2\text{O}_7$ .<sup>[1][2][3]</sup> Its IUPAC name is barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium.<sup>[2]</sup> The molecule consists of a barium cation ( $\text{Ba}^{2+}$ ) and a dichromate anion ( $\text{Cr}_2\text{O}_7^{2-}$ ).

The dichromate anion's structure is characterized by two tetrahedral chromium(VI) oxide units,  $\text{CrO}_4$ , linked by a shared oxygen atom. **Barium dichromate** can also crystallize as a dihydrate, with the formula  $\text{BaCr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ . This hydrated form is reported to have a monoclinic crystal structure.

## Quantitative Data

The following table summarizes the key quantitative properties of **barium dichromate**. For comparative purposes, data for the related compound, barium chromate ( $\text{BaCrO}_4$ ), is also

included, as some physical properties for **barium dichromate** are not readily available.

Property	Barium Dichromate ( $\text{BaCr}_2\text{O}_7$ )	Barium Chromate ( $\text{BaCrO}_4$ )
Molecular Formula	$\text{BaCr}_2\text{O}_7$	$\text{BaCrO}_4$
Molecular Weight	353.31 g/mol <a href="#">[2]</a>	253.37 g/mol
Appearance	Brownish-red needles or crystalline masses <a href="#">[3]</a>	Yellow solid
Density	Not available	4.498 g/cm <sup>3</sup> at 20 °C
Melting Point	Not available	Decomposes at 210–1,380 °C
Solubility in Water	Decomposed by water	0.0002775 g/100 mL at 20 °C
Solubility in other solvents	Soluble in acids <a href="#">[3]</a>	Soluble in strong acids
CAS Number	13477-01-5 <a href="#">[2]</a> <a href="#">[3]</a>	10294-40-3

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of barium compounds are presented below.

### Synthesis of Barium Dichromate from Barium Salt and Dichromate Salt

This common method relies on the precipitation reaction between a soluble barium salt and a soluble dichromate salt in an acidic medium.

Materials:

- Barium chloride ( $\text{BaCl}_2$ ) or Barium nitrate ( $\text{Ba}(\text{NO}_3)_2$ )
- Potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ) or Sodium dichromate ( $\text{Na}_2\text{Cr}_2\text{O}_7$ )
- Dilute Hydrochloric Acid (HCl) or Acetic Acid

- Distilled water
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven

Procedure:

- Prepare separate aqueous solutions of the barium salt and the dichromate salt.
- Acidify the barium salt solution by adding the dilute acid. This is crucial as the chromate-dichromate equilibrium favors the formation of dichromate ions ( $\text{Cr}_2\text{O}_7^{2-}$ ) in acidic conditions.
- Slowly add the dichromate salt solution to the acidified barium salt solution while stirring continuously.
- A brownish-red precipitate of **barium dichromate** will form.
- Continue stirring for a period to ensure complete precipitation.
- Collect the precipitate by filtration.
- Wash the precipitate with distilled water to remove any soluble impurities.
- Dry the collected **barium dichromate** in an oven at a controlled temperature (around 100°C) to remove water. The dihydrate loses its water of crystallization at approximately this temperature.

## Synthesis from Barium Chromate and Chromic Acid

**Barium dichromate** can also be synthesized by leveraging the acid-driven conversion of chromate to dichromate.

Materials:

- Barium chromate ( $\text{BaCrO}_4$ )
- Hot, concentrated chromic acid ( $\text{H}_2\text{CrO}_4$ )
- Beakers
- Heating apparatus
- Stirring rod
- Filtration apparatus
- Crystallizing dish

Procedure:

- Dissolve barium chromate in hot, concentrated chromic acid. The acidic environment converts the chromate ions to dichromate ions.
- Once the barium chromate is fully dissolved, cool the solution slowly.
- As the solution cools, the solubility of **barium dichromate** decreases, leading to its precipitation out of the solution.
- Collect the precipitated crystals by filtration.
- Wash the crystals with a small amount of cold distilled water.
- Dry the crystals to obtain pure **barium dichromate**.

## Gravimetric Estimation of Barium as Barium Chromate

This protocol details the gravimetric analysis of barium ions by precipitating them as barium chromate. The same principles apply to other gravimetric methods for barium.<sup>[4]</sup>

Principle: Barium ions ( $\text{Ba}^{2+}$ ) are precipitated from a solution as insoluble barium chromate ( $\text{BaCrO}_4$ ) by adding potassium chromate ( $\text{K}_2\text{Cr}_2\text{O}_4$ ) in an acetic acid medium. The precipitate is then filtered, washed, dried, and weighed. The mass of barium in the original sample can be calculated from the mass of the  $\text{BaCrO}_4$  precipitate.<sup>[4]</sup>

**Materials:**

- Barium chloride solution (unknown concentration)
- Potassium chromate solution (4%)
- Dilute acetic acid (2N)
- Distilled water
- Beakers (400 mL)
- Pipette (20 mL)
- Standard flask (100 mL)
- Sintered glass crucible (G4)
- Hot air oven
- Desiccator
- Analytical balance

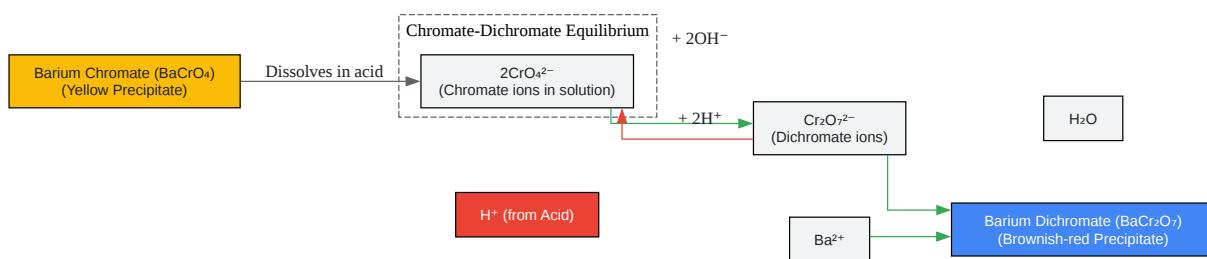
**Procedure:**

- Make up the provided barium chloride solution to 100 mL in a standard flask.
- Pipette 20 mL of this solution into a 400 mL beaker.
- Add 10 mL of 2N dilute acetic acid.
- Dilute the solution to approximately 150 mL with distilled water and heat it to boiling.
- To the hot solution, slowly add 15 mL of 4% potassium chromate solution with constant stirring.
- Digest the resulting precipitate by keeping the solution hot for about 15 minutes, allowing the precipitate to settle. The supernatant liquid should be yellow.

- Test for complete precipitation by adding a few drops of potassium chromate solution to the supernatant. No further precipitation should be observed.
- Filter the precipitate through a pre-weighed sintered glass crucible (G4).
- Wash the precipitate with hot water until it is free of chloride ions.
- Dry the crucible with the precipitate in a hot air oven at 120°C for about 2 hours.
- Cool the crucible in a desiccator and weigh it.
- Repeat the process of drying and weighing until a constant weight is obtained.[4]

## Visualizations

The following diagram illustrates the chemical pathway for the synthesis of **barium dichromate** from barium chromate, emphasizing the crucial role of the acid-catalyzed chromate-dichromate equilibrium.



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Caption: Synthesis of **Barium Dichromate** via Chromate-Dichromate Equilibrium.

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